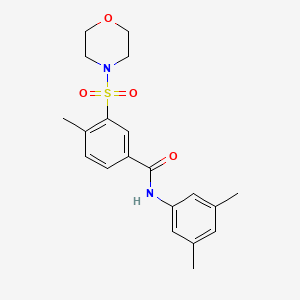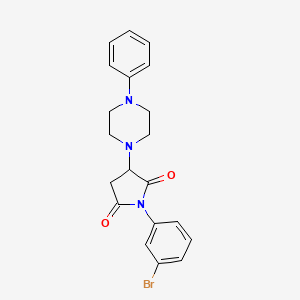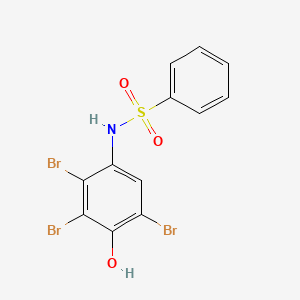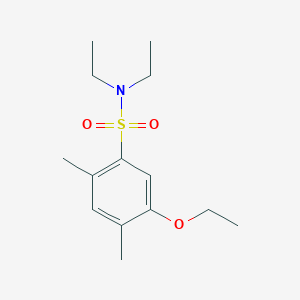
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as DMSB, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. DMSB is a sulfonylurea derivative that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is not fully understood, but it is believed to involve the activation of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel. This leads to the depolarization of the cell membrane and the subsequent release of insulin from pancreatic beta cells. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its insulin-stimulating and anti-inflammatory effects, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have antioxidant properties and to inhibit the proliferation of cancer cells. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have a wide range of potential applications in scientific research. However, one limitation of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively low potency compared to other sulfonylurea derivatives, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is its potential application as a treatment option for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide and its potential applications in the treatment of inflammatory diseases and cancer. Finally, the development of more potent derivatives of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide may lead to improved effectiveness in certain applications.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves the reaction of 3,5-dimethylphenyl isocyanate with 4-methyl-3-(morpholin-4-ylsulfonyl)aniline in the presence of a suitable solvent and base. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of diabetes research. N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to stimulate insulin secretion from pancreatic beta cells, making it a potential treatment option for type 2 diabetes. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-10-15(2)12-18(11-14)21-20(23)17-5-4-16(3)19(13-17)27(24,25)22-6-8-26-9-7-22/h4-5,10-13H,6-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAASDFMQXMSCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)

![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)

![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)

![1-(2,5-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5205486.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5205504.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5205509.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5205521.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205526.png)
![2-[benzyl(3-cyclohexen-1-ylmethyl)amino]ethanol](/img/structure/B5205529.png)